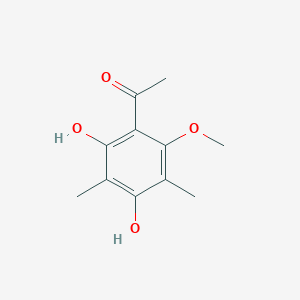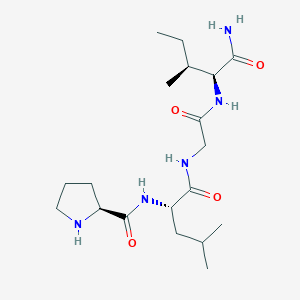![molecular formula C14H16O4S2 B14198203 Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate CAS No. 921594-78-7](/img/structure/B14198203.png)
Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate is an organic compound that belongs to the class of thioesters. This compound is characterized by the presence of a benzenecarbothioyl group attached to a propanedioate moiety via a sulfanyl linkage. It is a versatile compound with significant applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(benzenecarbothioyl)sulfanyl]propanedioate typically involves the reaction of diethyl propanedioate with benzenecarbothioyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of the benzenecarbothioyl chloride displaces the ethoxy group of the diethyl propanedioate, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl [(benzenecarbothioyl)sulfanyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A similar compound with a propanedioate moiety but lacking the benzenecarbothioyl group.
Diethyl sulfide: Contains a sulfanyl group but lacks the propanedioate and benzenecarbothioyl groups.
Uniqueness
Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate is unique due to the presence of both the benzenecarbothioyl and propanedioate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
921594-78-7 |
|---|---|
Molecular Formula |
C14H16O4S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
diethyl 2-(benzenecarbonothioylsulfanyl)propanedioate |
InChI |
InChI=1S/C14H16O4S2/c1-3-17-12(15)11(13(16)18-4-2)20-14(19)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
KVXPXXGAXFILHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)SC(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)

![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
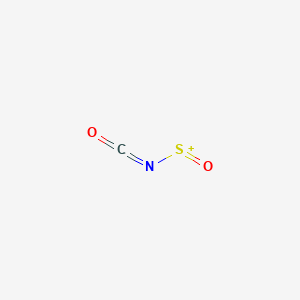
![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
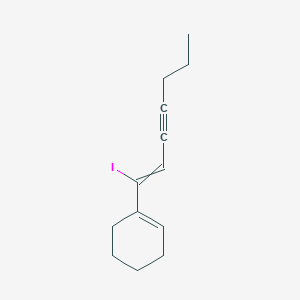
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
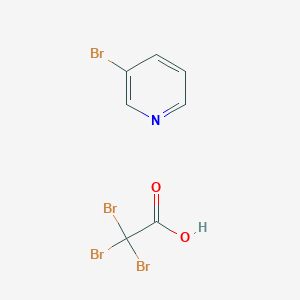
![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
